molecular formula C17H23NO4 B13516388 rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid

rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13516388
M. Wt: 305.4 g/mol
InChI Key: OXFUMOGKRKDCLM-CHWSQXEVSA-N
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Description

rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid is a complex organic compound featuring a cyclopentane ring substituted with a carboxylic acid group and a tert-butoxycarbonyl-protected amine group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or anhydrides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters, while reduction can yield alcohols.

Scientific Research Applications

rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

    rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopentane ring, a carboxylic acid group, and a Boc-protected amine group, which provides a versatile platform for various chemical transformations and applications .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

(1R,3R)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14-8-6-11(7-9-14)12-4-5-13(10-12)15(19)20/h6-9,12-13H,4-5,10H2,1-3H3,(H,18,21)(H,19,20)/t12-,13-/m1/s1

InChI Key

OXFUMOGKRKDCLM-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H]2CC[C@H](C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCC(C2)C(=O)O

Origin of Product

United States

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